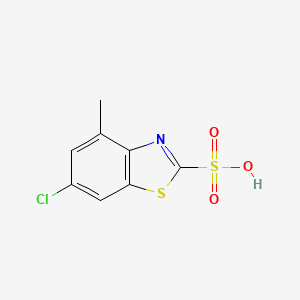
1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) dichloride: is a chemical compound known for its unique structure and properties. It is a colorless to yellow liquid with a special ammonia odor and is highly flammable. This compound is insoluble in water but soluble in most organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) dichloride involves the reaction of 1,2-dihalogenodiborane with lithium derivatives. For instance, the compound Br(Me2N)BB(NMe2)Br reacts with lithium mesityl or lithium phenyl to form various derivatives . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules. It is also employed in the preparation of polymers and other advanced materials .
Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for understanding biochemical pathways.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in catalysis and as a stabilizer in various chemical processes .
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing catalytic activities and biochemical pathways. Its unique structure allows it to participate in various chemical reactions, making it a versatile tool in research and industry .
Vergleich Mit ähnlichen Verbindungen
- 1,2-Bis(dimethylamino)ethane
- 1,2-Bis(dimethylamino)tetramethyldisilane
- 1,8-Bis(dimethylamino)naphthalene
Uniqueness: Compared to similar compounds, 1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) dichloride exhibits unique reactivity and stability. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions sets it apart from other related compounds .
Eigenschaften
IUPAC Name |
[1,2-bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium;dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N4.2ClH/c1-11(2)9(12(3)4)10(13(5)6)14(7)8;;/h1-8H3;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHLXEARQRGUGK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)C(=[N+](C)C)N(C)C.[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(Pentafluoroethyl)thio]-propanoic acid](/img/structure/B8047545.png)






![5-Methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]thiazole](/img/structure/B8047583.png)
